Cas no 2137803-95-1 (4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-)

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- 化学的及び物理的性質
名前と識別子
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- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-
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- インチ: 1S/C8H14ClN3O3S/c1-3-7-10-11-8(16(9,13)14)12(7)5-6-15-4-2/h3-6H2,1-2H3
- InChIKey: FHIHHBXHGYEHOH-UHFFFAOYSA-N
- ほほえんだ: N1=C(CC)N(CCOCC)C(S(Cl)(=O)=O)=N1
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782658-10.0g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 10.0g |
$4667.0 | 2025-02-22 | |
Enamine | EN300-782658-0.5g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 0.5g |
$1043.0 | 2025-02-22 | |
Enamine | EN300-782658-2.5g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 2.5g |
$2127.0 | 2025-02-22 | |
Enamine | EN300-782658-1.0g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 1.0g |
$1086.0 | 2025-02-22 | |
Enamine | EN300-782658-0.1g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 0.1g |
$956.0 | 2025-02-22 | |
Enamine | EN300-782658-0.05g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 0.05g |
$912.0 | 2025-02-22 | |
Enamine | EN300-782658-0.25g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 0.25g |
$999.0 | 2025-02-22 | |
Enamine | EN300-782658-5.0g |
4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |
2137803-95-1 | 95.0% | 5.0g |
$3147.0 | 2025-02-22 |
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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9. Back matter
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-に関する追加情報
Introduction to 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- (CAS No. 2137803-95-1)
4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- (CAS No. 2137803-95-1) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles and is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C10H14N4O3S, and it has a molecular weight of approximately 266.30 g/mol.
The 4H-1,2,4-triazole scaffold is well-known for its broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of the sulfonyl chloride functional group in the molecule further enhances its reactivity and potential for derivatization, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Recent studies have highlighted the importance of 4H-1,2,4-triazole derivatives in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of 4H-1,2,4-triazole-based compounds as potent inhibitors of human immunodeficiency virus (HIV) reverse transcriptase. The results showed that these compounds exhibited significant antiviral activity with low cytotoxicity, making them promising candidates for further drug development.
In another study published in Bioorganic & Medicinal Chemistry Letters in 2020, researchers explored the use of 4H-1,2,4-triazole derivatives as potential anticancer agents. The study focused on the synthesis and biological evaluation of a series of 4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride derivatives. The compounds were tested against various cancer cell lines and showed promising antiproliferative activity. One of the key findings was that the introduction of the ethoxyethyl and ethyl substituents significantly enhanced the potency and selectivity of the compounds against cancer cells.
The structural versatility of CAS No. 2137803-95-1 also makes it an attractive candidate for use in combinatorial chemistry approaches. Combinatorial libraries based on this scaffold can be rapidly synthesized and screened for a wide range of biological activities. This approach has been successfully employed in the discovery of new leads for various therapeutic targets, including enzymes involved in metabolic disorders and receptors implicated in neurological diseases.
Beyond its applications in medicinal chemistry, CAS No. 2137803-95-1 has also found utility in other areas such as materials science and analytical chemistry. For example, researchers have utilized triazole-based compounds as building blocks for the synthesis of functional polymers with unique properties such as high thermal stability and excellent mechanical strength. Additionally, these compounds have been used as chiral auxiliaries in asymmetric synthesis and as ligands in coordination chemistry.
In conclusion, CAS No. 2137803-95-1, or 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-, is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique structural features and reactivity make it an important intermediate in the synthesis of various bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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